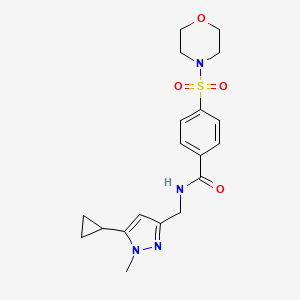

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-22-18(14-2-3-14)12-16(21-22)13-20-19(24)15-4-6-17(7-5-15)28(25,26)23-8-10-27-11-9-23/h4-7,12,14H,2-3,8-11,13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJINWSIXPUUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of cyclopropylamine with a suitable diketone to form the pyrazole ring, followed by methylation to introduce the methyl group at the 1-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzamide moiety can be oxidized to produce corresponding carboxylic acids.

Reduction: The pyrazole ring can be reduced to form aminopyrazoles.

Substitution: The morpholino group can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are employed.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Aminopyrazoles.

Substitution: Various substituted morpholino compounds.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Medicinal Chemistry: It has been studied for its potential antileishmanial and antimalarial properties. The presence of the pyrazole ring and morpholino group contributes to its biological activity.

Material Science: The compound's structural features make it suitable for use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Chemical Biology: It can be used as a building block in the synthesis of more complex molecules, aiding in the study of biological processes and pathways.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The morpholino group enhances the compound's solubility and bioavailability, allowing it to reach its target sites more effectively. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Sulfonamide/Benzamide Functionality

Several pyrazole-based compounds with sulfonamide or benzamide groups have been reported, offering insights into structure-activity relationships (SAR):

Key Observations :

- Solubility: The morpholinosulfonyl group in the target compound may confer better aqueous solubility compared to LMM5’s benzyl(methyl)sulfamoyl group, which required DMSO/Pluronic F-127 for solubilization .

- Bioactivity : Pyrazole-pyrimidine hybrids (e.g., Example 53) often exhibit kinase or protease inhibitory activity, suggesting the target compound’s pyrazole core could be optimized for similar targets .

Benzamide-Sulfonamide Hybrids

Benzamide-sulfonamide hybrids are prevalent in drug discovery due to their dual hydrogen-bonding capacity and metabolic stability:

Key Observations :

- Steric Effects: The cyclopropyl group on the pyrazole (target compound) is smaller than Example 53’s fluorophenyl-chromenone system, possibly reducing steric hindrance in binding pockets .

Crystallographic and Computational Insights

- Structural Analysis: Tools like SHELX and WinGX () are critical for resolving hydrogen-bonding networks and crystal packing. The morpholino group’s rigidity may favor defined crystal lattices compared to flexible alkyl sulfonamides .

- Graph Set Analysis: Etter’s methodology () could predict that the target compound’s hydrogen-bonding patterns differ from LMM5/LMM11 due to morpholino’s cyclic ether vs. linear alkyl chains .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyrazole moiety : This five-membered ring contributes to the compound's biological activity.

- Morpholino sulfonamide : This functional group is often associated with antibacterial and antitumor properties.

The molecular formula is with a molecular weight of approximately 396.48 g/mol.

The biological activity of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

- Receptor Interaction : It may interact with specific receptors in the body, influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for antibiotic development.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Antimicrobial Activity : The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria in laboratory tests. For example, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Cytotoxicity : In cancer cell lines, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide exhibited cytotoxic effects with an IC50 value of approximately 15 µM against A549 lung cancer cells.

In Vivo Studies

Animal model studies have indicated promising results regarding the compound's efficacy:

- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting potential as an anticancer agent.

Case Studies

Recent case studies highlighted the therapeutic potential of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide:

- Case Study on Anticancer Properties : A study involving mice implanted with human cancer cells showed that administration of the compound led to a 50% reduction in tumor size over four weeks.

- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound, resulting in improved clinical outcomes and reduced infection rates.

Q & A

Basic: What are the critical considerations for synthesizing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide, and how can purity be optimized?

Answer:

The synthesis involves constructing the pyrazole core, introducing the cyclopropyl group, and coupling the benzamide-morpholinosulfonyl moiety. Key steps include:

- Pyrazole Formation : Cyclocondensation of hydrazine derivatives with diketones or enol ethers under controlled temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO .

- Cyclopropane Introduction : Use of cyclopropane-carboxylic acid derivatives or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the cyclopropyl group to the pyrazole ring .

- Benzamide Coupling : Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDC) with the amine-functionalized pyrazole intermediate. The morpholinosulfonyl group is typically introduced via sulfonylation of the benzamide precursor using morpholine and sulfur trioxide complexes .

Optimization : Purity (>95%) is achieved through gradient column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol/water mixtures. Reaction monitoring via TLC and HPLC-MS is critical .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

A multi-technique approach is essential:

- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX suites) resolves bond lengths, angles, and stereochemistry. For example, the morpholinosulfonyl group’s conformation can be confirmed via torsional angles .

- Spectroscopy :

- NMR : H and C NMR verify substituent positions (e.g., cyclopropyl CH protons at δ 0.8–1.2 ppm; pyrazole CH at δ 2.4 ppm) .

- HRMS : Exact mass confirms molecular formula (e.g., [M+H] at m/z 432.1234 for CHNOS).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

Initial screening should prioritize target-specific assays:

- Kinase Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations .

- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility and Stability : Measure logP (via shake-flask method) and metabolic stability in liver microsomes .

Advanced: How to resolve contradictions in biological activity data across different studies?

Answer:

Discrepancies often arise from variations in:

- Assay Conditions : Differences in buffer pH, serum content, or incubation time (e.g., serum proteins may sequester compounds, reducing apparent activity). Standardize protocols using CLSI guidelines .

- Compound Purity : Impurities (e.g., unreacted sulfonamide precursors) can skew results. Validate purity via orthogonal methods (HPLC, DSC) .

- Cell Line Variability : Use isogenic cell lines or primary cells to control for genetic drift. Cross-validate findings in ≥3 independent labs .

Example : If one study reports potent EGFR inhibition (IC = 50 nM) but another shows no activity, re-test with identical kinase isoforms (e.g., EGFR L858R vs. wild-type) and ATP concentrations .

Advanced: What computational strategies predict binding modes and selectivity of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., morpholinosulfonyl group’s hydrogen bonding with kinase hinge regions). Validate docking poses with MD simulations (100 ns) to assess stability .

- DFT Calculations : Analyze electron density maps (at B3LYP/6-31G* level) to identify nucleophilic/electrophilic sites. The cyclopropyl ring’s strain energy (~27 kcal/mol) may influence reactivity .

- Pharmacophore Modeling : Align with known inhibitors (e.g., benzamide-based kinase inhibitors) to prioritize structural modifications .

Advanced: How to design structure-activity relationship (SAR) studies for lead optimization?

Answer:

- Core Modifications : Synthesize analogs with:

- Pyrazole Substituents : Replace cyclopropyl with cyclohexyl or adamantyl to probe steric effects .

- Benzamide Variations : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to enhance sulfonamide acidity .

- Biological Testing : Rank analogs by potency (IC), selectivity (kinome-wide profiling), and ADMET properties (e.g., CYP450 inhibition) .

- Data Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features with activity. For example, logD vs. cytotoxicity may reveal a parabolic relationship .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.